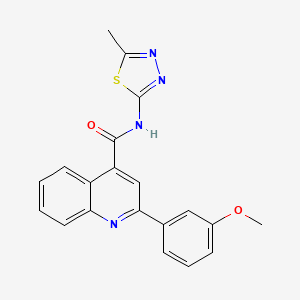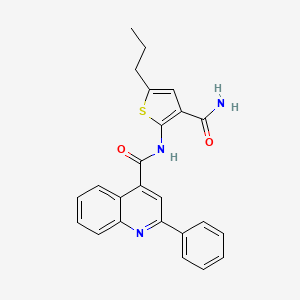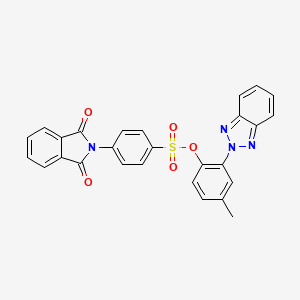![molecular formula C16H14Br2N4O3 B11116435 2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11116435.png)
2-[(2,6-Dibromo-4-methylphenyl)amino]-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is a complex organic compound with the molecular formula C16H14Br2N4O3. It is primarily used in research applications, particularly in the fields of chemistry and biology. This compound is known for its unique structural properties, which make it a subject of interest for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide typically involves the reaction of 2,6-dibromo-4-methylaniline with acetohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires a catalyst to facilitate the process. The reaction mixture is usually heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial production methods may involve similar synthetic routes but on a larger scale. The use of automated reactors and advanced purification techniques ensures the high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and proteins, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2,6-Dibromo-4-methylphenyl)amino]-acetohydrazide
- 2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylene]acetohydrazide
Uniqueness
2-[(2,6-Dibromo-4-methylphenyl)amino]-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is unique due to its specific structural features, such as the presence of both bromine and nitro groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C16H14Br2N4O3 |
|---|---|
Poids moléculaire |
470.11 g/mol |
Nom IUPAC |
2-(2,6-dibromo-4-methylanilino)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H14Br2N4O3/c1-10-5-13(17)16(14(18)6-10)19-9-15(23)21-20-8-11-3-2-4-12(7-11)22(24)25/h2-8,19H,9H2,1H3,(H,21,23)/b20-8+ |
Clé InChI |
ZLVYJLIFVZLNTJ-DNTJNYDQSA-N |
SMILES isomérique |
CC1=CC(=C(C(=C1)Br)NCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])Br |
SMILES canonique |
CC1=CC(=C(C(=C1)Br)NCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(1-{N'-[(E)-{4-[(3-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene]hydrazinecarbonyl}ethyl)-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B11116364.png)
![{3-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-5-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-1-yl}(4-methoxyphenyl)methanone](/img/structure/B11116370.png)
![Methyl 4-methyl-2-({[2-(5-methylfuran-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B11116377.png)
![4-{[3-(Methoxycarbonyl)-4-(naphthalen-2-yl)thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B11116384.png)
![5-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11116389.png)
![3-[(Furan-2-ylcarbonyl)amino]phenyl 2,4-dichloro-5-(morpholin-4-ylsulfonyl)benzoate](/img/structure/B11116391.png)
![Methyl 4-(4-methoxyphenyl)-2-{[(4-methylpiperazin-1-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B11116401.png)
![N'-[(E)-(3-Methoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11116404.png)


![2-[(2-hydroxyethyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11116418.png)
![N-(4-chloro-2-methylphenyl)-2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11116425.png)
